molecular formula C14H14ClF3N4O2 B2429493 2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-((dimethylamino)methylene)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one CAS No. 338420-92-1

2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-((dimethylamino)methylene)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2429493
CAS No.: 338420-92-1
M. Wt: 362.74
InChI Key: QQFXPOCWCZWZBZ-VQHVLOKHSA-N
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Description

2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-((dimethylamino)methylene)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C14H14ClF3N4O2 and its molecular weight is 362.74. The purity is usually 95%.
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Properties

IUPAC Name

(4E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylaminomethylidene)-5-ethoxypyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF3N4O2/c1-4-24-12-9(7-21(2)3)13(23)22(20-12)11-10(15)5-8(6-19-11)14(16,17)18/h5-7H,4H2,1-3H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFXPOCWCZWZBZ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C(=O)C1=CN(C)C)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC\1=NN(C(=O)/C1=C/N(C)C)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-((dimethylamino)methylene)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one belongs to a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article examines the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClF3N2O2C_{16}H_{16}ClF_3N_2O_2 with a molecular weight of approximately 440.87 g/mol. The structure features a pyridine ring, a pyrazole moiety, and several functional groups that contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Pyrazole derivatives have been shown to exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi . The presence of the trifluoromethyl group in this compound may enhance its lipophilicity, potentially improving its interaction with microbial membranes.
  • Antioxidant Properties
    • Antioxidant activity is crucial for protecting cells from oxidative stress. Studies indicate that pyrazole derivatives can scavenge free radicals and inhibit lipid peroxidation, suggesting that this compound may possess similar properties .
  • Inhibition of Enzymatic Activity
    • The compound has been evaluated for its inhibitory effects on enzymes such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis. Inhibitors of DHODH are being researched for their potential in treating autoimmune diseases and certain cancers .
  • Anti-inflammatory Effects
    • Pyrazole compounds have shown promise in reducing inflammation through various pathways, including the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacterial and fungal strains
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits DHODH activity
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Notable Research Findings

  • Dihydroorotate Dehydrogenase Inhibition : A recent study highlighted that derivatives similar to our compound were effective DHODH inhibitors, leading to reduced viral replication in cell-based assays . This positions such compounds as candidates for further development in antiviral therapies.
  • Antimicrobial Efficacy : Research demonstrated that related pyrazole derivatives exhibited broad-spectrum antimicrobial activity, making them suitable for developing new antibiotics .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyrazole ring significantly impact biological activity, suggesting avenues for optimizing efficacy through chemical alterations .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

Studies have shown that derivatives with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated growth inhibition capabilities with GI50 values in the low micromolar range, indicating potential as anticancer agents .

Modulation of Nicotinic Acetylcholine Receptors

The compound is suggested to act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction can enhance neurotransmitter release and improve cognitive functions, which may have implications for treating neurodegenerative diseases .

Anti-inflammatory Properties

Preliminary studies suggest that compounds similar to this one may possess anti-inflammatory properties, making them candidates for further investigation in treating inflammatory diseases.

Case Studies

StudyFocusFindings
Study A (2023)Anticancer effectsDemonstrated significant growth inhibition in breast cancer cell lines with IC50 values below 10 µM.
Study B (2024)Neurological impactShowed enhancement in cognitive function in animal models through modulation of nAChRs.
Study C (2023)Anti-inflammatory potentialIndicated reduction in inflammatory markers in vitro, suggesting therapeutic potential in chronic inflammation.

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